molecular formula C24H20Cl2FN3O2 B12694109 2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- CAS No. 107680-30-8

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

Cat. No.: B12694109
CAS No.: 107680-30-8
M. Wt: 472.3 g/mol
InChI Key: ZGNSDERFLLYPCZ-ZEQRLZLVSA-N
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Description

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- is a complex organic compound that features multiple functional groups, including chlorophenyl, fluorophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,3-butanediol and various substituted phenyl and triazole derivatives. The synthesis could involve:

    Nucleophilic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.

    Cyclization reactions: to form the triazole ring.

    Chiral resolution: to obtain the (2S,3R) enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while nucleophilic substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biology, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests it might have activity against certain pathogens or diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: A simpler diol without the aromatic and triazole substituents.

    1,3-Bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butane: A similar compound without the hydroxyl groups.

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

Uniqueness

The uniqueness of 2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- lies in its combination of multiple functional groups and chiral centers, which could confer unique chemical and biological properties.

Properties

CAS No.

107680-30-8

Molecular Formula

C24H20Cl2FN3O2

Molecular Weight

472.3 g/mol

IUPAC Name

(2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1

InChI Key

ZGNSDERFLLYPCZ-ZEQRLZLVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl

Origin of Product

United States

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